N-(2-cyanophenyl)-4-(pentanoylamino)benzamide
Overview
Description
N-(2-cyanophenyl)-4-(pentanoylamino)benzamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.147726857 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Efficient Reagent for Novel α-Ketoamide Derivatives Synthesis : A study demonstrated the use of OxymaPure/DIC for synthesizing a novel series of α-ketoamide derivatives, showcasing the compound's utility in organic synthesis for achieving high yield and purity (El‐Faham et al., 2013).
- Chemoselective N-benzoylation of Aminophenols : The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates was explored, leading to compounds of biological interest. This highlights the compound's role in selective chemical reactions (Singh, Lakhan, & Singh, 2017).
Biological and Pharmacological Applications
- Histone Deacetylase Inhibition for Anticancer Activity : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide was identified as a potent, isotype-selective histone deacetylase (HDAC) inhibitor with significant antitumor activity, underscoring the therapeutic potential of related compounds in oncology (Zhou et al., 2008).
- Antibacterial and Antifungal Activities : The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives and their evaluation for antibacterial and antifungal activities illustrate the compound's potential in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).
Material Science and Technological Applications
- Control of Liquid Crystal Pretilt Angle : Research on mixtures involving compounds with similar structural motifs has been conducted to control the pretilt angle of liquid crystals, showcasing applications in electronic displays and optical devices (Vaughn et al., 2007).
Environmental Sensing
- Cyanide Detection in Aqueous Environments : N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments, leveraging the strong affinity of cyanide towards acyl carbonyl carbon. This application is crucial for environmental monitoring and safety (Sun, Wang, & Guo, 2009).
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(pentanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-3-8-18(23)21-16-11-9-14(10-12-16)19(24)22-17-7-5-4-6-15(17)13-20/h4-7,9-12H,2-3,8H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHXZQKGUJZFAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.